molecular formula C23H22N2O3 B7002626 N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B7002626
M. Wt: 374.4 g/mol
InChI Key: SKDGKWZHCGXJET-UHFFFAOYSA-N
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Description

N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzofuran moiety, a cyanophenyl group, and an oxan-4-yl group, making it a subject of study in organic chemistry and pharmacology.

Properties

IUPAC Name

N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-5-6-21-20(11-16)18(15-28-21)13-22(26)25-23(7-9-27-10-8-23)19-4-2-3-17(12-19)14-24/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDGKWZHCGXJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3(CCOCC3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-cyanophenyl)oxan-4-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide: shares structural similarities with other benzofuran derivatives and oxane-containing compounds.

    Similar Compounds: 2-(5-methyl-1-benzofuran-3-yl)acetamide, 4-(3-cyanophenyl)oxane.

Uniqueness

  • The unique combination of the benzofuran, cyanophenyl, and oxan-4-yl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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